molecular formula C26H30N2O5S B2405560 Ethyl 1-(6-ethoxy-3-tosylquinolin-4-yl)piperidine-4-carboxylate CAS No. 866848-33-1

Ethyl 1-(6-ethoxy-3-tosylquinolin-4-yl)piperidine-4-carboxylate

Cat. No.: B2405560
CAS No.: 866848-33-1
M. Wt: 482.6
InChI Key: FECOWOAPVSJRSP-UHFFFAOYSA-N
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Description

Ethyl 1-(6-ethoxy-3-tosylquinolin-4-yl)piperidine-4-carboxylate is a chemical compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of this compound can be achieved via two synthetic routes . According to investigations, the most suitable way is by the reaction of ethyl 2-bromoacetate with sodium tosylsulfinate in dry DMF .


Molecular Structure Analysis

The title compound was crystallized from methanol into the monoclinic P21/n space group with a single molecule in the asymmetric unit . The presence of two bulky substituents in vicinal positions at the pyridine ring results in a rotation of the piperidine ring with respect to the bicyclic fragment .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

Ethyl 1-(6-ethoxy-3-tosylquinolin-4-yl)piperidine-4-carboxylate and similar compounds have been used extensively in chemical synthesis. For example, Paronikyan et al. (2016) described how related piperidine derivatives are utilized to synthesize pyrimidines and isoquinolines, highlighting the compound's role in the formation of complex chemical structures (Paronikyan et al., 2016). Additionally, the synthesis and preparation of various derivatives of similar compounds for antimicrobial agents were described by Abdel-Mohsen (2014), illustrating the compound's potential in medicinal chemistry (Abdel-Mohsen, 2014).

Role in Asymmetric Synthesis

Compounds like this compound play a significant role in asymmetric synthesis. Hirai et al. (1992) reported on the asymmetric syntheses of alkaloids using similar piperidine derivatives. This illustrates the compound's utility in creating stereoselective pharmaceuticals and complex organic molecules (Hirai et al., 1992).

Antibacterial Applications

Research into antibacterial applications of related compounds has been extensive. Koga et al. (1980) discussed the synthesis and antibacterial activity of quinoline-3-carboxylic acids, a class to which this compound belongs. This indicates its potential in developing new antibacterial agents (Koga et al., 1980).

Crystallographic Analysis

In crystallography, compounds like this compound have been used for structural analysis. Baba et al. (2019) conducted a crystal structure analysis of a similar compound, providing insights into molecular interactions and structural characteristics (Baba et al., 2019).

Properties

IUPAC Name

ethyl 1-[6-ethoxy-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O5S/c1-4-32-20-8-11-23-22(16-20)25(28-14-12-19(13-15-28)26(29)33-5-2)24(17-27-23)34(30,31)21-9-6-18(3)7-10-21/h6-11,16-17,19H,4-5,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECOWOAPVSJRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCC(CC4)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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